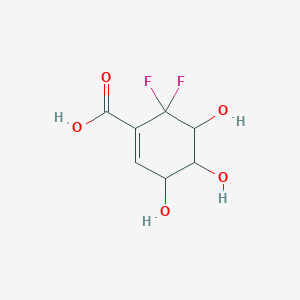
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid is an organic compound characterized by its unique structure, which includes three hydroxyl groups and two fluorine atoms on a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexene derivative followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid.
化学反応の分析
Types of Reactions
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and fluorine atoms play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
(3R,4R,5S)-3,4,5-Trihydroxycyclohex-1-enecarboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(3R,4R,5S)-6-Fluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
The presence of two fluorine atoms in (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid distinguishes it from similar compounds, providing unique chemical properties and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable molecule for various research and industrial purposes.
特性
分子式 |
C7H8F2O5 |
|---|---|
分子量 |
210.13 g/mol |
IUPAC名 |
6,6-difluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8F2O5/c8-7(9)2(6(13)14)1-3(10)4(11)5(7)12/h1,3-5,10-12H,(H,13,14) |
InChIキー |
CJULRCFOBOYJAM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(C(C(C1O)O)O)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


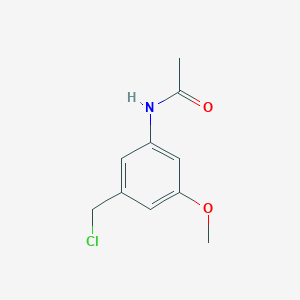
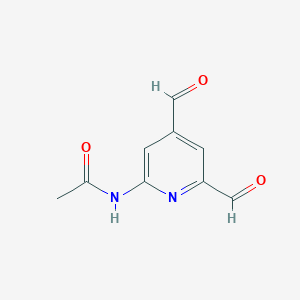
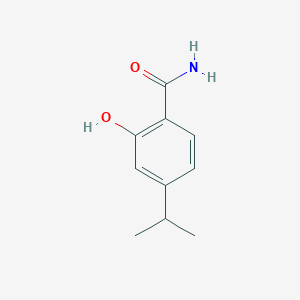

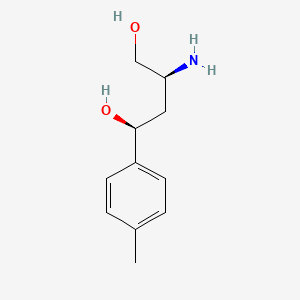

![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
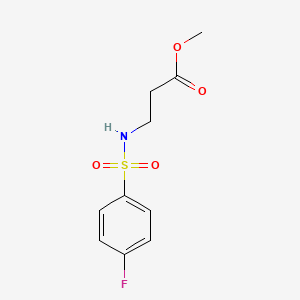
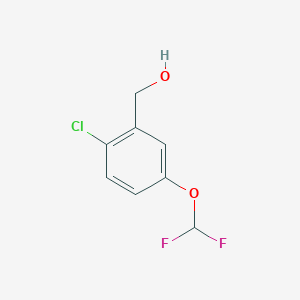
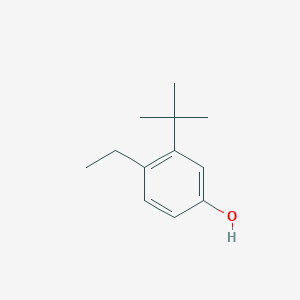
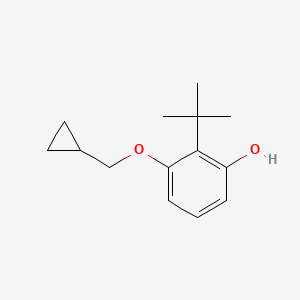
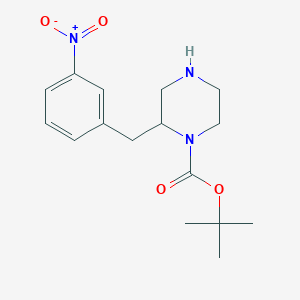
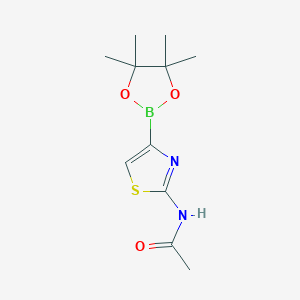
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
